REACTION_CXSMILES
|
[Na].[N+]([C:5]1[CH:6]=[C:7]([CH3:12])[N+:8]([O-:11])=[CH:9][CH:10]=1)([O-])=O.[CH3:13][OH:14]>>[CH3:12][C:7]1[CH:6]=[C:5]([O:14][CH3:13])[CH:10]=[CH:9][N+:8]=1[O-:11] |^1:0|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C([N+](=CC1)[O-])C
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 11/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
the oily residue distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C=CC(=C1)OC)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.7 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |